2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

説明

Structural and Functional Characteristics of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

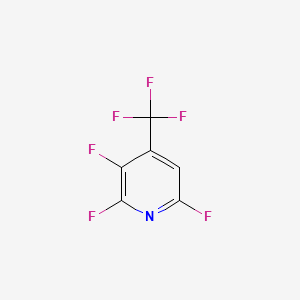

This compound represents a highly specialized fluorinated heterocyclic compound characterized by an extensive pattern of fluorine substitution on the pyridine ring system. The molecular structure consists of a six-membered aromatic ring containing one nitrogen atom, with fluorine atoms positioned at the 2, 3, and 6 positions, and a trifluoromethyl group attached at the 4 position. This substitution pattern creates a molecule with the molecular formula C6HF6N and a molecular weight of 201.07 grams per mole.

The compound exhibits distinctive physical and chemical properties that reflect its highly fluorinated nature. At standard conditions, this compound appears as a clear, colorless liquid with a density of 1.563 grams per milliliter at 25 degrees Celsius. The boiling point ranges from 102 to 104 degrees Celsius, indicating moderate volatility, while the refractive index measures between 1.3745 and 1.3795 at 20 degrees Celsius. These physical properties demonstrate the significant influence of fluorine substitution on the compound's behavior compared to unsubstituted pyridine derivatives.

The molecular architecture of this compound can be precisely described through its canonical SMILES notation: FC1=NC(F)=C(F)C(=C1)C(F)(F)F, which clearly illustrates the spatial arrangement of all fluorine substituents. The International Union of Pure and Applied Chemistry name "this compound" systematically describes the positioning of each fluorine-containing group, providing unambiguous identification of the molecular structure.

The electronic properties of this compound are fundamentally altered by the presence of six fluorine atoms, which significantly withdraw electron density from the pyridine ring system. This electron-withdrawing effect substantially increases the electrophilic character of the molecule compared to simple pyridine derivatives. The trifluoromethyl group at the 4 position, combined with the three additional fluorine substituents, creates a highly electron-deficient aromatic system that exhibits unique reactivity patterns in chemical transformations.

The functional characteristics of this compound are dominated by the collective effects of multiple fluorine substituents, which confer exceptional chemical stability and resistance to many common chemical transformations. The high degree of fluorination creates a molecule that is remarkably inert toward nucleophilic attack, yet may participate in specialized reactions where the electron-deficient pyridine ring serves as an electrophilic partner. These properties make this compound particularly valuable as a synthetic intermediate in the preparation of other highly fluorinated compounds.

Historical Context and Evolution of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives, including this compound, represents a significant chapter in the broader history of organofluorine chemistry that spans more than a century of scientific advancement. The foundation for understanding fluorinated aromatic compounds was established in the late 19th century when fluorine itself was first isolated by Henri Moissan in 1886 through electrochemical methods. This breakthrough provided the essential starting point for all subsequent developments in fluorine chemistry, though practical applications remained limited for several decades due to the extreme reactivity and handling challenges associated with elemental fluorine.

The industrial applications of fluorine-containing compounds began to emerge during the early 20th century, particularly with the development of fluorinated refrigerants and polymers by the DuPont company during the 1930s and 1940s. The discovery of polytetrafluoroethylene (Teflon) in 1938 by Roy J. Plunkett demonstrated the remarkable properties that could be achieved through fluorine incorporation, including exceptional chemical resistance and thermal stability. These early successes established fluorine as a valuable element for creating materials with unique and useful properties, setting the stage for more sophisticated applications in pharmaceutical and agrochemical development.

The specific development of trifluoromethyl-substituted aromatic compounds, including pyridine derivatives, gained momentum in the mid-20th century. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. This fundamental transformation using hydrogen fluoride was subsequently achieved under liquid-phase reaction conditions in the 1930s, providing a more practical synthetic approach. The extension of these methodologies to pyridine systems occurred in 1947, when the introduction of a trifluoromethyl group into a pyridine ring to afford trifluoromethylpyridine using synthetic procedures similar to those used for benzotrifluoride was first reported.

The evolution of fluorinated pyridine chemistry accelerated significantly during the latter half of the 20th century as researchers recognized the unique properties conferred by fluorine substitution. The development of practical synthetic methods for introducing multiple fluorine atoms into pyridine rings represented a major advancement in synthetic organic chemistry. Various approaches were developed, including direct fluorination methods, nucleophilic aromatic substitution reactions, and specialized techniques for introducing trifluoromethyl groups. These methodological advances enabled the preparation of increasingly complex fluorinated pyridine derivatives, including highly substituted compounds like this compound.

The industrial significance of fluorinated pyridine derivatives became particularly apparent with the development of agrochemical applications. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names. This success in agricultural applications demonstrated the practical value of incorporating fluorinated pyridine motifs into bioactive molecules, leading to expanded research efforts in both academic and industrial settings.

Recent decades have witnessed continued innovation in fluorinated pyridine chemistry, with particular emphasis on developing more efficient and selective synthetic methods. Modern approaches include transition metal-catalyzed reactions, photochemical transformations, and specialized techniques for achieving regioselective fluorination. The development of mild reaction conditions and improved functional group tolerance has expanded the utility of fluorinated pyridine derivatives in complex molecule synthesis. Contemporary research continues to explore new applications in pharmaceutical chemistry, materials science, and specialized industrial processes, reflecting the ongoing evolution of this important class of compounds.

Academic Significance in Organic Chemistry and Materials Science

The academic significance of this compound and related fluorinated pyridine derivatives extends across multiple disciplines within organic chemistry and materials science, reflecting their unique properties and versatile applications. In fundamental organic chemistry research, these compounds serve as valuable model systems for understanding the effects of extensive fluorine substitution on aromatic reactivity, electronic properties, and molecular interactions. The high degree of fluorination in this compound provides researchers with an excellent platform for investigating how multiple electron-withdrawing substituents influence the chemical behavior of nitrogen-containing heterocycles.

The synthetic applications of highly fluorinated pyridines have generated substantial academic interest in developing new methodologies for their preparation and functionalization. Recent research has focused on selective fluorination techniques that can introduce fluorine atoms at specific positions on the pyridine ring with high regioselectivity. These methodological developments are particularly important because traditional synthetic approaches often suffer from poor selectivity or require harsh reaction conditions that limit their practical utility. The challenge of achieving selective C-H functionalization of pyridines, particularly at the meta-position relative to nitrogen, has driven innovation in transition metal catalysis and other advanced synthetic techniques.

Materials science research has identified fluorinated pyridines, including this compound, as valuable building blocks for creating advanced functional materials with unique properties. The incorporation of highly fluorinated pyridine units into polymeric materials can significantly alter their electronic properties, thermal stability, and chemical resistance. Perfluoropyridine and related compounds have been employed in the synthesis of fluoropolymers with exceptional properties, including improved elastomeric characteristics and enhanced performance in aerospace applications. The ability of fluorinated pyridines to participate in nucleophilic substitution reactions while maintaining structural integrity makes them particularly valuable for creating cross-linked polymer networks with tailored properties.

The electronic and optoelectronic applications of fluorinated organic materials have emerged as a significant area of academic research, with fluorinated pyridines playing important roles in device development. Research has demonstrated that fluorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in conjugated systems, facilitating electron injection and improving resistance to degradative oxidation processes. These properties make fluorinated pyridines valuable components in organic semiconductors, field-effect transistors, and electroluminescent devices. The unique supramolecular organization arising from carbon-hydrogen to fluorine interactions contributes to enhanced charge carrier mobility in solid-state materials.

Academic research in pharmaceutical and agrochemical development has extensively investigated the biological implications of fluorinated pyridine motifs. The physicochemical properties conferred by fluorine substitution, including altered hydrophobicity, metabolic stability, and bioavailability, make these compounds valuable tools for drug discovery and development. The systematic study of structure-activity relationships in fluorinated pyridine derivatives has provided important insights into how fluorine substitution affects biological activity, toxicity, and selectivity. These investigations have contributed to the rational design of new bioactive molecules with improved therapeutic profiles.

The theoretical and computational chemistry community has also shown significant interest in fluorinated pyridines as model systems for understanding fundamental chemical phenomena. Density functional theory calculations and other computational methods have been applied to investigate the electronic structure, reactivity patterns, and intermolecular interactions of these compounds. These studies provide valuable insights into the molecular-level origins of the unique properties exhibited by highly fluorinated aromatic systems, contributing to the development of more accurate theoretical models and predictive tools for molecular design.

Current academic research continues to explore new frontiers in fluorinated pyridine chemistry, including applications in catalysis, sensor development, and advanced materials. The development of sustainable synthetic methods, improved understanding of structure-property relationships, and exploration of novel applications ensures that compounds like this compound will remain important subjects of academic investigation. The interdisciplinary nature of fluorinated pyridine research, spanning synthetic methodology, materials science, biological chemistry, and theoretical studies, demonstrates the broad scientific significance of these remarkable compounds.

特性

IUPAC Name |

2,3,6-trifluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODFHNWFNCGXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382336 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-46-5 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while electrophilic substitution with bromine can produce brominated pyridine compounds.

科学的研究の応用

Chemical Synthesis

Building Block for Fluorinated Compounds

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. The presence of trifluoromethyl groups allows for unique chemical transformations that are not possible with less fluorinated analogs. This compound can be utilized in reactions such as nucleophilic activation to introduce trifluoromethyl groups at specific positions on pyridine rings .

Catalytic Applications

The compound acts as a catalytic ligand in various reactions, including regioselective preparations of other compounds through oxidative coupling methods. Its fluorinated nature often leads to improved selectivity and yields in synthetic processes.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit promising biological activities. These compounds are being explored for their potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties . Some derivatives have shown activity against various biological targets, indicating their potential as therapeutic agents .

Agrochemical Uses

The compound's derivatives are also significant in the agrochemical sector. For instance, fluorinated pyridines have been used to develop effective pesticides and fungicides. The unique properties imparted by the trifluoromethyl group enhance efficacy against pests compared to traditional compounds . Fluazinam, a notable fungicide derived from trifluoromethylpyridine structures, demonstrates higher fungicidal activity than its non-fluorinated counterparts .

Industrial Applications

Advanced Materials Development

In industrial applications, this compound is utilized in the development of advanced materials that possess high thermal stability and resistance to chemical degradation. These properties make it suitable for applications in electronics and materials science.

Case Study: Synthesis of Agrochemicals

A comprehensive study highlighted the synthesis pathways for various agrochemicals using this compound as an intermediate. The synthesis involves chlorination followed by fluorination processes that yield high-demand products like 2,3-dichloro-5-(trifluoromethyl)pyridine .

Recent studies have documented several derivatives of this compound that are currently undergoing clinical trials for their potential therapeutic effects. These include candidates targeting specific receptors involved in diseases like schizophrenia and other neurological disorders .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds; catalytic applications | Nucleophilic activation reactions |

| Biological Activity | Potential drug development; interactions with biological targets | Clinical trial candidates targeting neurological diseases |

| Agrochemical Development | Effective pesticides and fungicides | Fluazinam and other agrochemical products |

| Industrial Materials | Development of materials with high thermal stability | Electronics and specialized coatings |

作用機序

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated pyridines with trifluoromethyl groups exhibit diverse properties depending on substituent positions and electronic effects. Key comparisons include:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) and fluorine atoms in this compound create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to methoxy or amino-substituted analogues .

- Steric Effects : Bulky substituents (e.g., tetrazolylthio in ) reduce ring planarity, affecting binding in biological systems.

Insecticidal Activity

- This compound : Serves as a core structure in pesticides. Derivatives with 1,3,4-oxadiazole moieties (e.g., ) show enhanced insecticidal activity via acetylcholine receptor modulation .

- Pyridine-thiazole hybrids (e.g., CAS 144320-18-3 in ): Chlorophenyl and methylthio groups improve efficacy against resistant insect strains but increase synthetic complexity .

Neuroprotective Activity

- 4-Trifluoromethylpyridine derivatives (e.g., compound 9f in ): Exhibit 82% cell viability at 3 μM, comparable to reference neuroprotective agents. Substituents at the 3-position (e.g., aminomethyl) enhance activity (74% viability at 0.1 μM) .

Antiparasitic Activity

- Pyridine-piperazine hybrids (e.g., UDO and UDD in ): Inhibit CYP51 enzyme in Trypanosoma cruzi with efficiency similar to posaconazole, highlighting the versatility of trifluoromethyl pyridines in drug design .

Physicochemical Properties

Table 2: Physicochemical Comparison

生物活性

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethyl-substituted pyridines, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure features multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds particularly useful in pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that trifluoromethyl-substituted pyridines exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other pathogens. A study reported that certain trifluoromethyl pyrimidinones exhibited low cytotoxicity while maintaining significant antimicrobial properties, with a minimum inhibitory concentration (MIC) as low as 4.9 μM against specific bacterial strains .

Antifungal Activity

Trifluoromethyl-pyridine derivatives have been noted for their antifungal properties. Specifically, a derivative of this compound showed higher fungicidal activity compared to chlorine-substituted analogs. This enhanced activity is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which can interfere with fungal respiration mechanisms .

Antiviral Activity

The compound has potential applications in antiviral therapies. For example, the broader class of trifluoromethyl-containing compounds includes successful antiviral agents such as tipranavir, which inhibits HIV protease . Ongoing research is exploring additional derivatives for their efficacy against various viral infections.

Study on Antitubercular Activity

In a systematic screening of trifluoromethyl pyrimidinone compounds against M. tuberculosis, several candidates were identified with promising activity profiles. The study highlighted that while some compounds exhibited significant bactericidal effects, they also posed challenges regarding selectivity and cytotoxicity towards human cells .

Synthesis and Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substitution patterns on the pyridine ring significantly impact biological activity. For instance, modifications at specific positions can either enhance or diminish antimicrobial efficacy. This insight is crucial for the rational design of new derivatives with improved therapeutic profiles .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

What synthetic routes are most effective for preparing 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine?

The compound is typically synthesized via nucleophilic substitution of polyfluorinated pyridine precursors. For example, halogenated pyridines (e.g., pentafluoropyridine) can undergo selective fluorine displacement using trifluoromethylating agents like Ruppert–Prakash reagent (TMSCF₃) under controlled conditions . Key challenges include regioselectivity control due to the electron-withdrawing effects of adjacent fluorine atoms. Optimization of reaction temperature (−78°C to room temperature) and solvent (e.g., THF or DMF) is critical to minimize byproducts.

How can purity and structural integrity be validated during synthesis?

Chromatographic purification (e.g., column chromatography with silica gel) is commonly used, followed by thin-layer chromatography (TLC) for reaction monitoring . Structural confirmation requires ¹⁹F NMR (to resolve fluorine environments) and high-resolution mass spectrometry (HRMS) . X-ray crystallography, as demonstrated for related fluoropyridines, provides definitive stereochemical validation .

What safety protocols are essential for handling this compound?

The compound is flammable (H226) and poses inhalation risks (H315/H319/H335). Use fume hoods , flame-resistant containers, and personal protective equipment (nitrile gloves, safety goggles). Storage requires inert atmospheres (argon) and temperatures below −20°C to prevent decomposition .

Advanced Research Questions

How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the pyridine ring, complicating traditional cross-coupling (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) reveal that the C-4 position (adjacent to trifluoromethyl) has the lowest electron density, making it less reactive toward nucleophiles. Strategies like Pd-catalyzed C–H activation or using directing groups (e.g., pyridyl) can enhance regioselectivity .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) often stem from trace moisture or oxygen in reactions, which degrade trifluoromethylating agents. Rigorous solvent drying (molecular sieves) and inert gas purging improve reproducibility. Conflicting NMR data may arise from rotamers or residual solvents; deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can clarify .

How can computational modeling predict biological activity of derivatives?

Molecular docking and QSAR studies correlate the compound’s lipophilicity (logP ~2.1) and steric bulk with interactions in enzyme active sites. For example, derivatives with extended fluorinated sidechains show enhanced binding to cytochrome P450 enzymes in agrochemical applications, as noted in patent data .

What role does this compound play in materials science?

Its high thermal stability (b.p. 104–106°C) and low polarizability make it a candidate for liquid crystals or fluorinated polymers . Studies on analogous pyridines demonstrate improved dielectric properties when incorporated into polymer backbones via radical polymerization .

Methodological Insights

- Regioselective Fluorination : Use Lewis acids (e.g., BF₃·OEt₂) to direct fluorine substitution at specific positions .

- Troubleshooting NMR : Assign peaks using 2D experiments (¹H-¹³C HSQC) to resolve overlapping signals caused by fluorine coupling .

- Scaling-Up Synthesis : Optimize continuous-flow reactors to manage exothermic reactions and improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。